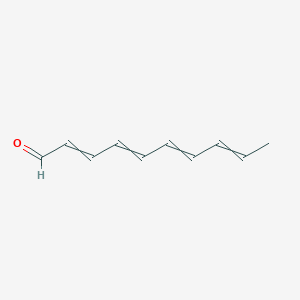
Decatetraenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its yellow crystalline solid form and is primarily used in organic synthesis . This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Decatetraenal can be synthesized through various organic reactions, including aldol condensation. This reaction involves the combination of smaller aldehydes or ketones in the presence of a base to form a larger aldehyde with conjugated double bonds . The reaction conditions typically include a basic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful selection of raw materials and optimization of reaction conditions to maximize yield and purity. The compound is often stored in amber vials at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Decatetraenal undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Decatetraenoic acid.
Reduction: Decatetraenol.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
Decatetraenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of conjugated systems.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism by which decatetraenal exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.
類似化合物との比較
Similar Compounds
Hexadienal: A shorter-chain aldehyde with similar conjugated double bonds.
Octatrienal: Another aldehyde with a similar structure but fewer double bonds.
Uniqueness of Decatetraenal
This compound is unique due to its longer chain length and the presence of multiple conjugated double bonds, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
deca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3 |
InChIキー |
ADCGETJXLJQTBY-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




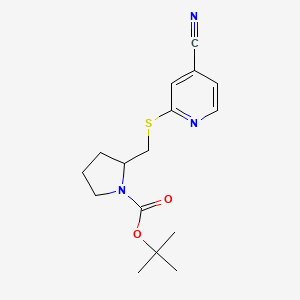
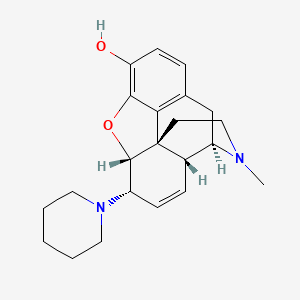
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
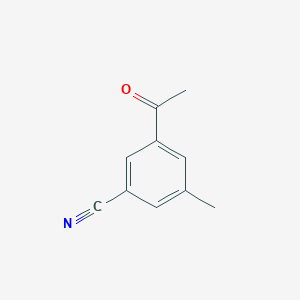
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
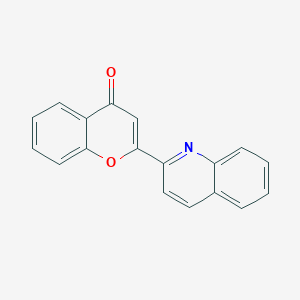
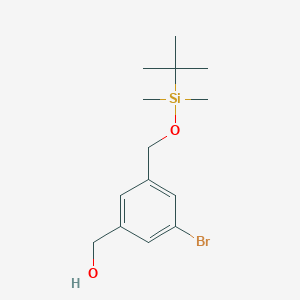
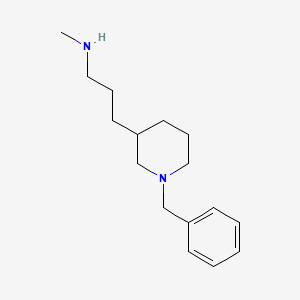
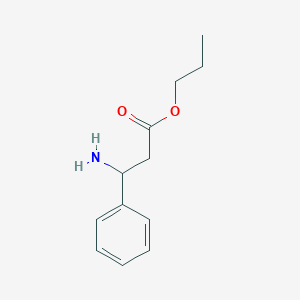

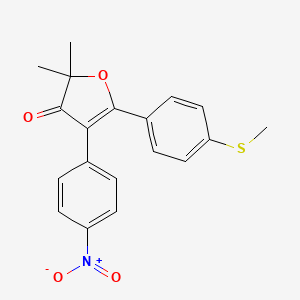
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
